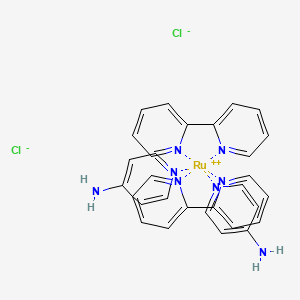
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is a complex compound that combines pyridin-4-amine, 2-pyridin-2-ylpyridine, and ruthenium dichloride
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride typically involves the coordination of ruthenium(2+) with pyridin-4-amine and 2-pyridin-2-ylpyridine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include ethanol or acetonitrile, and the reaction is often facilitated by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly employed .
化学反应分析
Types of Reactions
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while reduction can yield lower oxidation state complexes .
科学研究应用
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism by which pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form stable complexes with these targets, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential therapeutic agent .
相似化合物的比较
Similar Compounds
Pyridin-4-amine: A simpler compound with similar coordination properties.
2-Pyridin-2-ylpyridine: Another ligand that can coordinate with metal centers.
Ruthenium(2+) complexes: Various other ruthenium complexes with different ligands.
Uniqueness
Pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride is unique due to the combination of its ligands and the ruthenium center, which imparts specific electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and therapeutic applications.
属性
分子式 |
C30H28Cl2N8Ru |
|---|---|
分子量 |
672.6 g/mol |
IUPAC 名称 |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 |
InChI 键 |
MVEGPXUCOGNVKR-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
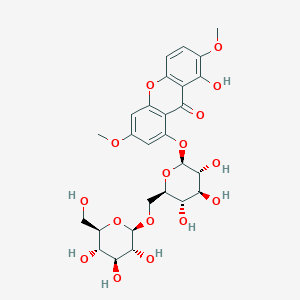
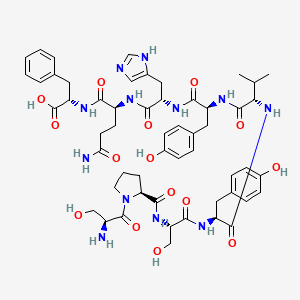
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
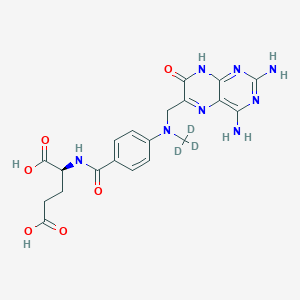
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

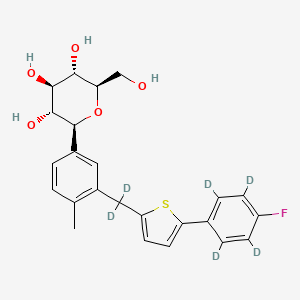
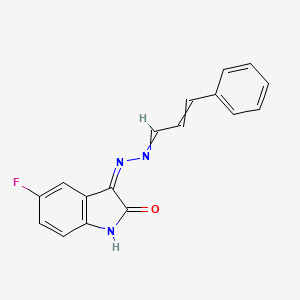
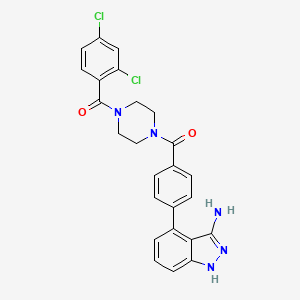
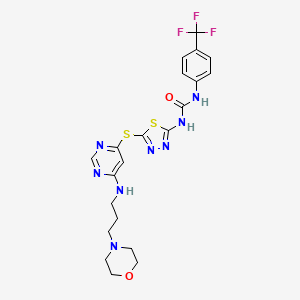
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
